Lipophilicity Differentiation: XLogP3 of 1.5 for 3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine vs. 2.27 for the Non-Brominated Analog
3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine exhibits a computed XLogP3 value of 1.5, which is significantly lower than the LogP of 2.27 reported for its non-brominated analog, 3-(piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1) [1]. This quantitative difference in lipophilicity is a direct consequence of the electron-withdrawing bromine substituent at the 3-position of the pyridine ring . The lower lipophilicity may translate into improved aqueous solubility and potentially more favorable ADME properties in a biological context [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-(Piperidin-1-ylsulfonyl)pyridine (CAS 26103-49-1), LogP = 2.27 |
| Quantified Difference | ΔLogP = -0.77 (lower lipophilicity) |
| Conditions | Computed using XLogP3 algorithm (target) and standard LogP calculation (comparator) |
Why This Matters
This lipophilicity difference may impact aqueous solubility and membrane permeability, influencing the compound's behavior in biological assays and its suitability for further medicinal chemistry optimization.
- [1] Kuujia. (n.d.). Cas no 1247630-97-2 (3-Bromo-5-(piperidin-1-ylsulfonyl)pyridine). Retrieved April 19, 2026, from https://www.kuujia.com/cas-1247630-97-2.html View Source
- [2] PubChem. (2025). 3-Bromo-5-(methylsulfonyl)pyridine (CID 22391981). National Center for Biotechnology Information. Retrieved April 19, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/22391981 View Source
